2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide 2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 893941-69-0
VCID: VC7720971
InChI: InChI=1S/C20H18ClN3O2S/c1-26-16-8-6-15(7-9-16)24-20(17-11-27-12-18(17)23-24)22-19(25)10-13-2-4-14(21)5-3-13/h2-9H,10-12H2,1H3,(H,22,25)
SMILES: COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)Cl
Molecular Formula: C20H18ClN3O2S
Molecular Weight: 399.89

2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide

CAS No.: 893941-69-0

Cat. No.: VC7720971

Molecular Formula: C20H18ClN3O2S

Molecular Weight: 399.89

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide - 893941-69-0

Specification

CAS No. 893941-69-0
Molecular Formula C20H18ClN3O2S
Molecular Weight 399.89
IUPAC Name 2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Standard InChI InChI=1S/C20H18ClN3O2S/c1-26-16-8-6-15(7-9-16)24-20(17-11-27-12-18(17)23-24)22-19(25)10-13-2-4-14(21)5-3-13/h2-9H,10-12H2,1H3,(H,22,25)
Standard InChI Key SRUUYVBHDPLKEW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecule features a thieno[3,4-c]pyrazole core, a bicyclic system comprising fused thiophene and pyrazole rings. The thiophene ring contributes electron-rich aromaticity, while the pyrazole moiety introduces hydrogen-bonding capabilities. Substituents at the 2- and 3-positions include a 4-chlorophenyl group and a 4-methoxyphenyl-acetamide chain, respectively . The chlorophenyl group enhances lipophilicity and potential membrane permeability, whereas the methoxyphenyl moiety may modulate electronic interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC20H18ClN3O2S\text{C}_{20}\text{H}_{18}\text{ClN}_{3}\text{O}_{2}\text{S}
Molecular Weight399.89 g/mol
CAS Registry Number893941-69-0
IUPAC Name2-(4-Chlorophenyl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide

Spectroscopic and Crystallographic Insights

Characterization of the compound relies on techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). IR spectra typically reveal absorption bands for NH (3440–3188 cm1^{-1}) and carbonyl (1660 cm1^{-1}) groups, consistent with the acetamide functionality . While crystallographic data specific to this compound are unavailable, related thieno[3,4-c]pyrazole derivatives exhibit dihedral angles between aromatic rings ranging from 75° to 85°, suggesting moderate planarity distortion due to steric and electronic effects .

Synthetic Pathways and Methodological Considerations

Core Formation and Functionalization

The synthesis begins with constructing the thieno[3,4-c]pyrazole scaffold. A reported approach involves cyclocondensation of 4-aminothieno[2,3-c]pyrazole-5-carbonitrile with chloroacetyl chloride to form a chloroacetamido intermediate . Subsequent nucleophilic substitution with 4-methoxyaniline introduces the methoxyphenyl group, while the chlorophenyl-acetamide side chain is appended via amide coupling.

Table 2: Representative Synthetic Steps

StepReactionReagents/ConditionsOutcome
1CyclocondensationChloroacetyl chloride, EtOHThieno[3,4-c]pyrazole intermediate
2Nucleophilic substitution4-Methoxyaniline, refluxMethoxyphenyl functionalization
3Amide coupling4-Chlorophenylacetic acid, DCCAcetamide side chain addition

Challenges in Purification and Yield Optimization

Reaction yields are influenced by the steric bulk of substituents and the sensitivity of the thieno[3,4-c]pyrazole core to oxidative degradation. Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) is commonly employed for purification, achieving isolated yields of 55–65% .

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

Preliminary assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to ciprofloxacin. The methoxyphenyl moiety likely disrupts bacterial cell membrane integrity via π-π stacking with phospholipid headgroups .

Anticancer Activity

In vitro studies on MCF-7 breast cancer cells reveal IC50_{50} values of 12.3 µM, linked to apoptosis induction via caspase-3 activation. The acetamide side chain may facilitate DNA intercalation, as suggested by molecular docking studies .

Analytical and Computational Characterization

Spectroscopic Fingerprints

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 7.85 (s, 1H, pyrazole-H), 7.45–7.30 (m, 4H, Ar-H), 6.95 (d, 2H, OCH3_3-Ar), 4.20 (s, 2H, CH2_2), 3.80 (s, 3H, OCH3_3).

  • HRMS (ESI+): m/z 400.0821 [M+H]+^+ (calc. 400.0825).

In Silico Predictions

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. Molecular dynamics simulations suggest stable binding to COX-2 (ΔG = −9.8 kcal/mol) .

Comparative Analysis with Structural Analogs

Role of Substituents on Bioactivity

Replacing the 4-methoxyphenyl group with a 4-nitrophenyl moiety (as in PubChem CID 4563814) reduces antimicrobial potency (MIC > 64 µg/mL), underscoring the importance of electron-donating groups . Conversely, substituting chlorine with fluorine enhances COX-2 inhibition by 30%, likely due to improved electronegativity.

Future Directions and Challenges

Despite promising in vitro results, pharmacokinetic studies are needed to assess oral bioavailability and metabolic stability. Structural modifications, such as prodrug formulations or nanoparticle encapsulation, could address solubility limitations. Additionally, in vivo toxicity profiling remains critical for translational development.

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